1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene
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Overview
Description
1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene is a complex organic compound characterized by its unique cyclopentadiene structure. This compound features multiple methyl groups and a methylene group, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-naphthylhydrazine with methyl isopropyl ketone, followed by dehydration and cyclization using sulfuric acid . The reaction is carried out in ethanol at elevated temperatures, with subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the methylidene group, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), Lewis acids (AlCl₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentadienes
Scientific Research Applications
1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene involves its interaction with molecular targets through its reactive double bonds and methyl groups. These interactions can lead to the formation of covalent bonds with nucleophiles, influencing various biochemical pathways. The compound’s reactivity is primarily driven by the electron-rich nature of its double bonds, making it a versatile intermediate in organic reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler analog with fewer methyl groups.
1,2,3,4-Tetramethyl-5-methylidene-cyclopenta-1,3-diene: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
1,2,3-Trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene is unique due to its specific arrangement of methyl and methylene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Properties
Molecular Formula |
C12H18 |
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Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,2,3-trimethyl-5-methylidene-4-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H18/c1-7(2)12-10(5)8(3)9(4)11(12)6/h7H,5H2,1-4,6H3 |
InChI Key |
DVKJMONGPHRBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C)C(=C1C)C(C)C)C |
Origin of Product |
United States |
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